molecular formula C27H20F6N2O2 B1671471 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane CAS No. 69563-88-8

2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane

Cat. No. B1671471
CAS RN: 69563-88-8
M. Wt: 518.4 g/mol
InChI Key: HHLMWQDRYZAENA-UHFFFAOYSA-N
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Description

2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, also known as 4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline, is a fluorinated diamine building block . It has two phenoxyanilines connected by a hexafluoroisopropane .


Synthesis Analysis

This compound is commonly used for the synthesis of polyimides . It is desired for the crosslinking polymerisation with carboxylic acid or carboxylic dianhydride building blocks to synthesise polyimides .


Molecular Structure Analysis

The molecular structure of 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane consists of two phenoxyanilines connected by a hexafluoroisopropane . The molecular formula is C27H20F6N2O2 .


Chemical Reactions Analysis

The steric effect from the trifluoromethyl substituents reduces the intermolecular interaction and their electron withdrawing effect minimises the electron delocalization of the benzene rings .


Physical And Chemical Properties Analysis

2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane is a white to pale yellow to light brown powder/crystal . It has a melting point of 159 °C – 163 °C .

Scientific Research Applications

Synthesis and Characterization in Polymer Science

2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPPH) is significantly utilized in polymer science, especially in the synthesis and characterization of various polymers. Liaw and Wang (1996) demonstrated the synthesis of fluorine-containing polyamides derived from BAPPH, highlighting their crystalline nature, solubility in polar solvents, and high thermal stability with glass transition temperatures ranging between 221–253°C (Liaw & Wang, 1996).

Influence on Color Lightness and Organosolubility of Polyimides

Yang et al. (2003) studied the effect of diamines and their fluorinated groups on the color lightness of polyimides (PIs) synthesized from BAPPH. They found that the CF3 group close to the imide group effectively lowers the color intensity, offering insights into the development of light-colored, organosoluble PIs (Yang, Chen, & Chen, 2003).

Applications in Poly(amide-imide) Syntheses

Yang, Hsiao, and Hsiao (1999) contributed to the development of fluorinated poly(amide-imide)s based on BAPPH, highlighting their solubility in polar solvents, transparency, and excellent thermal stability with high glass transition temperatures (Yang, Hsiao, & Hsiao, 1999).

Polyurethane Urea and Polyimide Films

Qin et al. (2006) synthesized and characterized polyurethane urea based on fluorine-containing bisphenoxydiamine derived from BAPPH, noting its mechanical properties and thermal stability (Qin, Fang, Yang, Wang, & Zheng, 2006). Additionally, Ye et al. (2008) explored the pervaporation performances of polyimides containing fluorine synthesized from BAPPH, emphasizing their applicability in separating aromatic/aliphatic hydrocarbon mixtures (Ye, Li, Lin, Chen, & Chen, 2008).

Novel Syntheses and Applications

Myung et al. (2003) focused on the synthesis of novel polyimides with BAPPH, examining their solubility, dielectric constants, and refractive indices. They discovered that polyimides containing BAPPH exhibited excellent solubility in various solvents and had high glass-transition temperatures, good thermal stability, low water absorption, and favorable dielectric properties (Myung, Kim, Kim, & Yoon, 2003).

Polyimide Films for Advanced Material Science

Jeon et al. (2022) studied the correlation between the monomer structures of colorless and transparent polyimide (CPI) films and their properties, using BAPPH as one of the diamine monomers. Their findings emphasized the role of BAPPH in determining the thermal, mechanical, optical transparency, and solubility properties of CPI films (Jeon, Kwac, Kim, & Chang, 2022).

Pervaporation and Separation Applications

Wang (2001) investigated the use of aromatic polyamides based on BAPPH for pervaporation separation of benzene/cyclohexane binary systems. They observed that fluorine-containing polyamide membranes showed high selectivity and permeation rates, indicating the potential of BAPPH in separation technologies (Wang, 2001).

Electronic Material Applications

Guan et al. (2014) synthesized novel fluorinated polyimides from BAPPH, aiming to understand their structure-property relationships. They found that these polymers exhibited excellent solubility, mechanical properties, and low dielectric constants, making them suitable for electronic material applications (Guan, Wang, Song, Dang, Chen, Zhou, & Zhao, 2014).

Safety And Hazards

This compound is moderately toxic by ingestion and skin contact. It is also an eye irritant . Proper ventilation is required when handling this compound .

Future Directions

The high optical transparency of these polyimides is exploited for the substrates in solar cells achieving 16.1% powder conversion efficiency . The polyetherimides derived from 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane are also used in capacitive energy storage application with discharge density at 3.6 J/cm3 and charge-discharge efficiency at 96.5% .

properties

IUPAC Name

4-[4-[2-[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F6N2O2/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)36-23-13-5-19(34)6-14-23)18-3-11-22(12-4-18)37-24-15-7-20(35)8-16-24/h1-16H,34-35H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLMWQDRYZAENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071987
Record name 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine
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Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane

CAS RN

69563-88-8
Record name 4,4′-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-((2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(4,1-phenyleneoxy))bis-
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Record name Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-
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Record name 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine
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Record name 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
413
Citations
DJ Liaw, KL Wang - Journal of Polymer Science Part A …, 1996 - Wiley Online Library
A fluorine‐containing diamine, 2,2‐bis[4‐(4‐aminophenoxy)phenyl]hexafluoropropane (BAPPH) (II), was synthesized in two steps on condensation of 2,2‐bis(4‐hydroxyphenyl)…
Number of citations: 83 onlinelibrary.wiley.com
YS Negi, YI Suzuki, I Kawamura… - Journal of Polymer …, 1996 - Wiley Online Library
Aromatic soluble polyamides and copolyamides having hexafluoroisopropylidene and isopropylidene moieties in the molecular structure of polymer chain were prepared by reacting …
Number of citations: 44 onlinelibrary.wiley.com
CP Yang, KS Hung, RS Chen - Journal of Polymer Science Part …, 2000 - Wiley Online Library
Organosoluble homopolyimides (PIs) and copolyimides (CoPIs) were synthesized from 2,2‐bis[4‐(4‐aminophenoxy)phenyl]propane (BAPP) or 2,2‐bis[4‐(4‐aminophenoxy)phenyl]…
Number of citations: 11 onlinelibrary.wiley.com
YS Negi, YI Suzuki, I Kawamura… - High Performance …, 1998 - journals.sagepub.com
Aromatic polyamide-imides having hexafluoroisopropylidene and isopropylidene groups in the main chain of the polymer were prepared by reacting 4-chloroformylphthalic anhydride (…
Number of citations: 9 journals.sagepub.com
YS Negi, YI Suzuki, I Kawamura… - Journal of Polymer …, 1992 - Wiley Online Library
Polyimides have been investigated extensively and used widely over the past three decades because of their high performance properties such as good thermal, mechanical, and …
Number of citations: 42 onlinelibrary.wiley.com
WH Tsai, NG Cave, FJ Boerio - Langmuir, 1992 - ACS Publications
Interfaces formed by curing the poly (amic acid) of pyromellitic dianhydride (PMDA) and 2, 2-bis [4-(4-aminophenoxy) phenyl] hexafluoropropane (4-BDAF) against silver substrates …
Number of citations: 19 pubs.acs.org
CP Yang, RS Chen, KH Chen - Journal of Polymer Science Part …, 2003 - Wiley Online Library
To investigate the position and amount of the CF 3 group affecting the coloration of polyimides (PIs), we prepared 2,2‐bis[4‐(4‐amino‐2‐trifluoromethylphenoxy)phenyl]…
Number of citations: 90 onlinelibrary.wiley.com
Y Guan, D Wang, G Song, G Dang, C Chen, H Zhou… - Polymer, 2014 - Elsevier
Two novel aromatic diamine monomer, 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] hexafluoropropane (6FBAPDP) and 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] propane (BAPDP), …
Number of citations: 68 www.sciencedirect.com
CP Yang, RS Chen, KH Chen - Journal of applied polymer …, 2005 - Wiley Online Library
A novel fluorinated diamine monomer, 2,2‐bis[4‐(4‐amino‐2‐trifluoromethylphenoxy)phenyl]propane (2), was prepared through the nucleophilic substitution reaction of 2‐chloro‐5‐…
Number of citations: 64 onlinelibrary.wiley.com
Z Hu, C Zhang, S Li - Journal of Macromolecular Science, Part B, 2016 - Taylor & Francis
A novel fluorenyl cardo dianhydride-9,9-bis[4-(3,4-dicarboxybenzoyloxy)phenyl]fluorene (BDPF) was synthesized and characterized. A series of fluorenyl cardo poly(ester-imide)s (…
Number of citations: 3 www.tandfonline.com

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